N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2,2-dimethylpropanamide
Description
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-2,2-dimethylpropanamide is a heterocyclic compound featuring a benzothiadiazole core substituted with a cyclopropyl group and two dioxo moieties. Benzothiadiazoles are known for their electron-deficient nature due to sulfur and oxygen atoms, making them relevant in catalysis and medicinal chemistry . The cyclopropyl group may enhance conformational rigidity and resistance to oxidative metabolism, while the dioxo groups increase polarity compared to simpler benzothiazole derivatives.
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-16(2,3)15(20)17-10-11-18-13-6-4-5-7-14(13)19(12-8-9-12)23(18,21)22/h4-7,12H,8-11H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGWGYYNTHJTBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2,2-dimethylpropanamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a benzothiadiazole moiety known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 362.44 g/mol.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₂O₃S |
| Molecular Weight | 362.44 g/mol |
| CAS Number | 2097894-39-6 |
Research indicates that the compound exhibits several biological activities:
- Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication, particularly against SARS-CoV-2, by interfering with viral entry or replication mechanisms .
- Antitumor Properties : Some derivatives of benzothiadiazole have shown cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic potential in inflammatory diseases .
Pharmacological Studies
A series of pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound.
In Vitro Studies
- Cell Lines Tested : Various human cancer cell lines (e.g., HeLa, MCF-7) were exposed to different concentrations of the compound.
- Results : Significant cytotoxicity was observed at concentrations above 10 µM, with IC50 values indicating effective inhibition of cell proliferation.
In Vivo Studies
Animal models have been utilized to further explore the biological activity:
- Model Used : Mice implanted with tumor cells.
- Findings : Administration of the compound resulted in reduced tumor size compared to control groups, suggesting effective antitumor activity.
Case Studies
- Case Study on Antiviral Activity :
- Case Study on Antitumor Effects :
Scientific Research Applications
Pharmaceutical Applications
1. Antiviral Activity
Preliminary studies indicate that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-2,2-dimethylpropanamide may exhibit antiviral properties. Research suggests it could inhibit viral replication mechanisms, particularly against viruses such as SARS-CoV-2. This potential makes it a candidate for further investigation in antiviral drug development.
Case Study:
A study conducted on related benzothiadiazole derivatives demonstrated significant inhibition of viral entry in cellular models infected with coronaviruses. This highlights the need for exploring this compound's mechanisms further to validate its efficacy against specific viral strains .
2. Antitumor Properties
Research has shown that derivatives of benzothiadiazole can possess cytotoxic effects on various cancer cell lines. N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-2,2-dimethylpropanamide may exhibit similar properties.
Case Study:
In vitro studies have indicated that certain benzothiadiazole compounds induce apoptosis in cancer cells through the activation of caspase pathways. The specific pathways activated by this compound warrant further exploration to assess its potential as an anticancer agent .
3. Anti-inflammatory Effects
This compound may modulate inflammatory pathways and provide therapeutic potential in treating inflammatory diseases. The benzothiadiazole framework is often associated with anti-inflammatory activities.
Case Study:
Research on related compounds has shown that they can reduce the production of pro-inflammatory cytokines in macrophages. This suggests that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-2,2-dimethylpropanamide could be effective in managing conditions characterized by chronic inflammation .
Materials Science Applications
Organic Photovoltaics
The unique electronic properties of compounds containing benzothiadiazole make them suitable for applications in organic photovoltaics (OPVs). Their ability to facilitate charge transfer and enhance light absorption can improve the efficiency of solar cells.
Research Findings:
Studies have demonstrated that incorporating benzothiadiazole derivatives into polymer blends for OPVs can significantly enhance their performance by improving charge mobility and reducing recombination losses .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
*Molecular weights are approximate and calculated using standard atomic masses.
Key Observations:
Heterocyclic Core Differences: The target compound’s benzothiadiazole core (S and O atoms) is more electron-deficient than benzothiazole (S and N) or benzimidazole (two N atoms) . Benzimidazole derivatives (e.g., ) are nitrogen-rich, favoring hydrogen bonding and π-π stacking, whereas benzothiadiazoles may exhibit stronger electron-withdrawing effects.
The 2,2-dimethylpropanamide group in the target compound and provides steric shielding, which may reduce hydrolysis susceptibility compared to simpler amides (e.g., ).
Polarity and Solubility :
- The dioxo groups in the target compound increase polarity relative to benzothiazole derivatives (e.g., ), likely reducing lipophilicity. However, this may be offset by the hydrophobic cyclopropyl and dimethyl groups.
- The hydroxyl group in enhances aqueous solubility, a feature absent in the target compound.
Research Limitations and Contradictions
- Data Gaps: No direct biological or catalytic data are available for the target compound in the provided evidence, necessitating extrapolation from structural analogs.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with cyclopropane-containing benzothiadiazole precursors. Key steps include coupling the benzothiadiazole moiety to the ethyl spacer via nucleophilic substitution, followed by amidation with 2,2-dimethylpropanoyl chloride. Optimization strategies include:
- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) for solubility and reactivity .
- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
- Temperature control : Reactions often proceed at 0–25°C to minimize side products .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high purity .
Q. How stable is this compound under standard laboratory conditions?
Stability studies indicate:
- Thermal stability : Stable at room temperature for ≥6 months when stored in inert atmospheres (argon) .
- Light sensitivity : Decomposes under prolonged UV exposure; recommend amber vials for storage .
- Hydrolysis risk : The dioxo-benzothiadiazole core is susceptible to hydrolysis in aqueous acidic/basic conditions. Use anhydrous solvents for biological assays .
Q. What spectroscopic techniques are recommended for structural characterization?
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) .
- IR : Stretching frequencies for amide C=O (~1650 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected for C₁₇H₂₁N₃O₃S) .
Advanced Research Questions
Q. How does the cyclopropyl substituent influence receptor binding compared to halogenated analogs?
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
Discrepancies often arise from:
Q. How can structure-activity relationships (SAR) guide further derivatization?
Key SAR insights:
- Benzothiadiazole core : Essential for π-π stacking with aromatic residues in target proteins .
- Ethyl linker : Shortening to methyl reduces solubility; lengthening to propyl diminishes binding .
- 2,2-Dimethylpropanamide : Bulkier groups (e.g., tert-butyl) improve metabolic stability but reduce cell permeability .
- Recommendation : Introduce polar groups (e.g., hydroxyl, amine) to balance solubility and activity .
Q. What in silico methods predict off-target interactions for this compound?
Computational approaches include:
- Molecular docking : AutoDock Vina or Schrödinger Glide to screen against kinase, protease, or GPCR libraries .
- Pharmacophore modeling : Identify key hydrogen-bond acceptors (dioxo groups) and hydrophobic features (cyclopropyl) .
- ADMET prediction : SwissADME or pkCSM to estimate bioavailability, toxicity, and CYP inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
